molecular formula C16H26O3Si B12438537 Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate

Cat. No.: B12438537
M. Wt: 294.46 g/mol
InChI Key: MYCQBZALGQRBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an ethyl ester of 6-methylbenzoic acid. Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate typically involves the protection of the hydroxyl group of 6-methylbenzoic acid with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Biology: Utilized in the synthesis of biologically active molecules and natural products.

    Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate primarily involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities from unwanted reactions during synthetic processes. It can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization. The molecular targets and pathways involved are specific to the synthetic route and the desired final product .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-((tert-butyldimethylsilyl)oxy)-6-methylbenzoate is unique due to its specific structure, which combines the protective properties of the TBDMS group with the reactivity of the ethyl ester. This dual functionality makes it a versatile intermediate in complex organic syntheses.

Properties

Molecular Formula

C16H26O3Si

Molecular Weight

294.46 g/mol

IUPAC Name

ethyl 2-[tert-butyl(dimethyl)silyl]oxy-6-methylbenzoate

InChI

InChI=1S/C16H26O3Si/c1-8-18-15(17)14-12(2)10-9-11-13(14)19-20(6,7)16(3,4)5/h9-11H,8H2,1-7H3

InChI Key

MYCQBZALGQRBMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.